6-(4-ethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
This compound features a dihydropyridazin-3-one core substituted with a 4-ethoxyphenyl group at position 6 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further functionalized with a 4-fluorophenyl group via a methyl linker. The ethoxy group enhances lipophilicity and may improve membrane permeability, while the fluorophenyl-oxadiazole moiety likely contributes to target binding through halogen interactions and π-π stacking . Such structural motifs are common in medicinal chemistry for their metabolic stability and receptor affinity, particularly in central nervous system (CNS) and antimicrobial drug development .
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-2-28-17-9-5-14(6-10-17)18-11-12-20(27)26(24-18)13-19-23-21(25-29-19)15-3-7-16(22)8-4-15/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGJOKKWJHUIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule notable for its unique structural features, including a dihydropyridazinone core and an oxadiazole ring. These characteristics suggest potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.
Structural Features
The structural formula of the compound can be represented as follows:
This compound features:
- Dihydropyridazinone Core : Known for its biological activity.
- Oxadiazole Ring : Associated with various pharmacological effects.
- Ethoxy and Fluorophenyl Substituents : These groups may enhance the compound's solubility and reactivity.
Case Studies and Research Findings
-
Oxadiazole Derivatives in Drug Discovery :
- A review highlighted that oxadiazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. For example, certain oxadiazole compounds were shown to inhibit human deacetylase Sirtuin 2 (HDSirt2) and other enzymes relevant to cancer progression .
-
Cytotoxicity Studies :
- In vitro studies have indicated that oxadiazole-containing compounds can induce cytotoxicity in various cell lines. For example, one study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . The presence of electron-withdrawing groups like fluorine enhances the cytotoxic potential.
-
Mechanism of Action :
- Although specific mechanisms for the compound remain unreported, related oxadiazole compounds have been shown to interact with multiple biological targets including protein kinases and enzymes involved in cellular signaling pathways.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-methoxyphenyl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one | Methoxy group enhances solubility | Anticancer activity reported |
| 5-(3,4-Difluorophenyl)-1,2,4-oxadiazole | Difluorophenyl group | Neuroprotective effects in models of neurodegeneration |
| 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-isopropylphenyl)-2,3-dihydropyridazin-3-one | Bromophenyl group increases reactivity | Inhibitory effects on tumor growth |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Dihydropyridazinone Cores
- Structure : 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one.
- Comparison: The dihydropyridazinone core is retained, but the oxadiazole substituent is 4-chlorophenyl instead of 4-fluorophenyl. The pyridazinone substituent is 4-fluorophenyl instead of 4-ethoxyphenyl. The absence of an ethoxy group may limit hydrogen-bonding interactions with targets .
- Structure : 2-(4-Fluorophenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one.
- Comparison :
- Replaces the oxadiazole-methyl group with a trifluoromethyl substituent.
- Impact : The trifluoromethyl group enhances metabolic stability but reduces solubility due to strong electron-withdrawing effects. The lack of an oxadiazole ring may diminish binding to enzymes requiring heterocyclic recognition .
Analogues with 1,2,4-Oxadiazole Moieties
- Structure : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
- Comparison: Shares the 1,2,4-oxadiazole ring but linked to a benzimidazolone core instead of dihydropyridazinone. Impact: The benzimidazolone core may offer better π-stacking but lower conformational flexibility compared to dihydropyridazinone. The phenethyl chain could enhance hydrophobic interactions but increase molecular weight (MW = ~395 g/mol vs. ~418 g/mol for the target compound) .
3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide ():
- Comparison: Retains the 4-fluorophenyl-oxadiazole group but replaces the dihydropyridazinone with a piperidine-carboxamide scaffold. This compound demonstrated antituberculosis activity, suggesting the fluorophenyl-oxadiazole motif is critical for target engagement .
Pharmacological and Physicochemical Comparisons
Research Findings and Implications
- Target Compound Advantages :
- Limitations: No empirical data on bioavailability or toxicity is available in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
